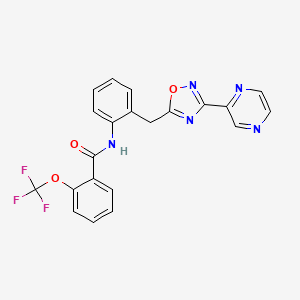
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C21H14F3N5O3 and its molecular weight is 441.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula for this compound is C17H15N7O3, with a molecular weight of 365.3 g/mol. Its structure features a trifluoromethoxy group and a pyrazinyl-substituted oxadiazole, which are known to enhance biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the oxadiazole moiety has been linked to antimicrobial and anti-inflammatory properties. Specifically, compounds containing oxadiazole rings have demonstrated significant activity against a range of bacteria and fungi, suggesting that this compound may exhibit similar effects.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit potent antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds derived from oxadiazoles have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of traditional antibiotics like kanamycin .
- Fungal Activity : Studies have indicated that oxadiazole derivatives can inhibit fungal pathogens such as Candida albicans and Fusarium graminearum, although the activity varies based on substitutions on the phenyl ring .
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound may possess anti-inflammatory properties. Research indicates that related oxadiazole derivatives have shown promising results in reducing inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines .
Case Studies
- Study on Antibacterial Properties : A study evaluated several oxadiazole derivatives for their antibacterial efficacy. The results indicated that modifications in the phenyl ring significantly impacted activity levels, with certain electron-withdrawing groups enhancing potency against gram-positive and gram-negative bacteria .
- Anti-inflammatory Evaluation : In a comparative study involving various synthesized oxadiazoles, one derivative exhibited significant paw edema inhibition in carrageenan-induced inflammation models, suggesting potential for therapeutic applications in inflammatory diseases .
Comparative Analysis
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 12 |
| Compound B | Antifungal | C. albicans | 25 |
| Compound C | Anti-inflammatory | Inflammation Model | Significant |
Propriétés
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O3/c22-21(23,24)31-17-8-4-2-6-14(17)20(30)27-15-7-3-1-5-13(15)11-18-28-19(29-32-18)16-12-25-9-10-26-16/h1-10,12H,11H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIRAMJHAXBJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














